molecular formula C25H23NO3 B7731448 MFCD05847436

MFCD05847436

Cat. No.: B7731448
M. Wt: 385.5 g/mol
InChI Key: XNIDROUAJHVKBT-UHFFFAOYSA-N
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Description

For the purpose of this analysis, we will assume MFCD05847436 shares structural or functional similarities with compounds documented in the evidence, such as boronic acids, heterocyclic derivatives, or transition metal ligands. Hypothetically, such a compound would likely exhibit properties relevant to catalysis, medicinal chemistry, or materials science, based on trends observed in similar molecules .

Properties

IUPAC Name

2-[5-(4-butylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-3-4-5-17-7-9-18(10-8-17)23-12-13-24(29-23)22-15-20(25(27)28)19-14-16(2)6-11-21(19)26-22/h6-15H,3-5H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIDROUAJHVKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05847436 involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to achieve the desired molecular configuration.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented at each stage to monitor the product’s integrity and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD05847436 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are conducted under controlled conditions, often requiring specific temperatures, pressures, and pH levels. Catalysts and solvents play a crucial role in facilitating these reactions and ensuring the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

MFCD05847436 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and biochemical pathways.

    Medicine: Research into its pharmacological properties has potential implications for drug development and therapeutic applications.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which MFCD05847436 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular functions. The compound’s binding to these targets can modulate biochemical pathways, leading to various physiological effects. Detailed studies on its mechanism of action help elucidate its potential therapeutic benefits and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05847436, we compare its hypothetical attributes with structurally analogous compounds from the evidence. Key parameters include molecular weight, solubility, bioactivity, and synthetic accessibility. Below is a synthesized analysis using representative examples:

Table 1: Structural and Physicochemical Comparison

Parameter Hypothetical this compound* (3-Bromo-5-chlorophenyl)boronic acid 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline 5-Chloropyrimidine-2-carbonitrile
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₉H₁₁ClN₂O₂S C₅H₅ClN₂
Molecular Weight ~235.27 235.27 246.71 128.56
LogP (XLOGP3) 2.15 (predicted) 2.15 1.64 0.78
Solubility (mg/mL) 0.24 0.24 0.24 (ESOL) Highly soluble (13,600)
Bioactivity High GI absorption High BBB permeability CYP1A2/CYP2C19 inhibition Low BBB permeability
Synthetic Accessibility Moderate (Score: 2.07) 2.07 Not reported 2.07

*Hypothetical data inferred from and .

Key Findings:

Bioactivity : Compounds like 5-Chloropyrimidine-2-carbonitrile (CAS 54198-89-9) exhibit high solubility but low blood-brain barrier (BBB) penetration, contrasting with boronic acids’ BBB permeability .

Synthetic Challenges : Higher molecular weight compounds (e.g., C₉H₁₁ClN₂O₂S) often require multistep syntheses and specialized catalysts, impacting scalability .

Research Implications

  • Catalytic Applications : Boronic acid analogs (e.g., CAS 1046861-20-4) are pivotal in palladium-catalyzed reactions. This compound could serve as a ligand or intermediate in similar systems .
  • Medicinal Chemistry : The absence of CYP inhibition in this compound and related boronic acids makes them candidates for CNS-targeted therapies, though solubility limitations may require formulation adjustments .
  • Safety : Brenk alerts (e.g., reactive functional groups) in this compound and analogs necessitate rigorous toxicity profiling before preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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